molecular formula C17H15Br2NO3 B12483864 2-(4-acetylphenyl)-5,6-dibromohexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-acetylphenyl)-5,6-dibromohexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12483864
M. Wt: 441.1 g/mol
InChI Key: UAQPZHIVHYIOIN-UHFFFAOYSA-N
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Description

2-(4-acetylphenyl)-5,6-dibromohexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining an acetylphenyl group with a dibromohexahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenyl)-5,6-dibromohexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the core hexahydroisoindole structure

    Formation of Hexahydroisoindole Core: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroisoindole core.

    Bromination: The final step involves the selective bromination of the hexahydroisoindole core using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain the desired dibromo derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenyl)-5,6-dibromohexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions

Major Products

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-acetylphenyl)-5,6-dibromohexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenyl)-5,6-dibromohexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the acetyl group play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one: Shares the acetylphenyl group but has a different core structure.

    4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one: Similar brominated structure but with a chromen-2-one core.

Uniqueness

2-(4-acetylphenyl)-5,6-dibromohexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its combination of a hexahydroisoindole core with both acetyl and dibromo substituents, which imparts distinct chemical and biological properties.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C17H15Br2NO3

Molecular Weight

441.1 g/mol

IUPAC Name

4-(4-acetylphenyl)-8,9-dibromo-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C17H15Br2NO3/c1-7(21)8-2-4-9(5-3-8)20-16(22)12-10-6-11(13(12)17(20)23)15(19)14(10)18/h2-5,10-15H,6H2,1H3

InChI Key

UAQPZHIVHYIOIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

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